1-{2-[(Trimethylsilyl)oxy]ethyl}azepane
Description
Structural Overview of 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane within the Context of Organic Chemistry
This compound is characterized by a saturated seven-membered ring containing one nitrogen atom, known as an azepane. wikipedia.orgresearchgate.net Attached to the nitrogen atom is an ethyl group, which is further functionalized with a trimethylsilyloxy group at the second carbon.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Scaffold | Azepane (a fully saturated seven-membered nitrogen-containing heterocycle) |
| Substituent on Nitrogen | 2-[(Trimethylsilyl)oxy]ethyl group |
| Protecting Group | Trimethylsilyl (B98337) (TMS) ether |
The presence of the azepane ring provides a flexible, three-dimensional structure, while the trimethylsilyl ether serves as a protected form of an alcohol. This protection is temporary, allowing for reactions to be carried out on other parts of the molecule without affecting the hydroxyl group. wikipedia.org
Significance of Seven-Membered Nitrogen Heterocycles (Azepanes) in Synthetic Chemistry
Seven-membered nitrogen heterocycles, particularly azepanes, are significant structural motifs in a wide array of biologically active compounds and pharmaceutical drugs. nih.govlifechemicals.comnih.gov The azepane scaffold is found in natural products and synthetic molecules with diverse therapeutic applications, including anticancer, antiviral, and antidiabetic properties. nih.gov
The conformational flexibility of the seven-membered ring is a key feature that can be crucial for biological activity, allowing the molecule to adopt specific shapes to interact with biological targets. lifechemicals.com Synthetic chemists are continually developing new methods for the construction and functionalization of azepane derivatives to explore their potential in drug discovery and materials science. researchgate.netacs.org The synthesis of these rings can be challenging, often involving ring-closing, ring-expansion, or multi-step sequences. researchgate.net
Table 2: Examples of Bioactive Molecules Containing the Azepane Moiety
| Compound | Biological Activity/Application |
| Balanol | A fungal metabolite that acts as a protein kinase inhibitor. nih.gov |
| Tolazamide | An oral medication for managing type 2 diabetes. lifechemicals.com |
| Azelastine | A potent, second-generation histamine (B1213489) antagonist used as an antihistamine. lifechemicals.com |
Strategic Role of Trimethylsilyl Ethers as Synthetic Intermediates and Protecting Groups
Trimethylsilyl (TMS) ethers are widely used in organic synthesis as protecting groups for alcohols. wikipedia.orghighfine.com The trimethylsilyl group is chemically inert under many reaction conditions, effectively masking the reactivity of the hydroxyl group. wikipedia.org This allows for selective transformations on other functional groups within the molecule.
The formation of a TMS ether is typically achieved by reacting the alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base. wikipedia.orglibretexts.org One of the key advantages of the TMS group is its ease of removal. Deprotection can be readily accomplished under mild acidic conditions or by using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orglibretexts.org This orthogonality makes TMS ethers highly valuable in multi-step syntheses.
Beyond their role as protecting groups, silyl (B83357) ethers can also serve as synthetic intermediates. researchgate.net For instance, they can be converted into other functional groups or used to influence the stereochemical outcome of reactions. The volatility of trimethylsilylated compounds also makes them amenable to analysis by gas chromatography and mass spectrometry. wikipedia.org
Table 3: Common Silyl Ether Protecting Groups and Their Relative Stabilities
| Protecting Group | Abbreviation | Relative Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | Intermediate |
| tert-Butyldimethylsilyl | TBS/TBDMS | More Stable |
| Triisopropylsilyl | TIPS | Very Stable |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89841-32-7 |
|---|---|
Molecular Formula |
C11H25NOSi |
Molecular Weight |
215.41 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H25NOSi/c1-14(2,3)13-11-10-12-8-6-4-5-7-9-12/h4-11H2,1-3H3 |
InChI Key |
ZYKUVXDFQBBPRS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN1CCCCCC1 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 1 2 Trimethylsilyl Oxy Ethyl Azepane
Reactions Involving the Azepane Nitrogen Atom
The nitrogen atom in the azepane ring of 1-{2-[(trimethylsilyl)oxy]ethyl}azepane is a nucleophilic center, readily participating in reactions that form new bonds at the nitrogen. These transformations are fundamental in modifying the structure and properties of the molecule, enabling the introduction of a wide array of functional groups.
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen of the azepane ring can be readily alkylated or acylated. nbinno.com N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide or a similar electrophilic alkylating agent. researchgate.net These reactions are fundamental in the synthesis of more complex substituted azepane derivatives. Similarly, N-acylation involves the introduction of an acyl group, usually by reacting the azepane with an acyl chloride or anhydride. This transformation is crucial for the formation of amides, which are prevalent in many biologically active compounds.
The general scheme for N-alkylation involves the reaction of this compound with an alkyl halide (R-X), often in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and temperature can influence the reaction rate and yield.
N-Alkylation Example:
Reactants: this compound, Benzyl bromide
Reagents/Conditions: Potassium carbonate, Acetonitrile, reflux
Product: 1-Benzyl-1-{2-[(trimethylsilyl)oxy]ethyl}azepanium bromide
N-acylation follows a similar pathway, where the azepane nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine (B128534) or pyridine, is often added to scavenge the acid byproduct.
N-Acylation Example:
Reactants: this compound, Acetyl chloride
Reagents/Conditions: Triethylamine, Dichloromethane, 0 °C to room temperature
Product: 1-Acetyl-1-{2-[(trimethylsilyl)oxy]ethyl}azepane
| Reaction Type | Reactant | Reagent | Conditions | Product |
|---|---|---|---|---|
| N-Alkylation | This compound | Benzyl bromide, K₂CO₃ | Acetonitrile, Reflux | 1-Benzyl-1-{2-[(trimethylsilyl)oxy]ethyl}azepanium bromide |
| N-Acylation | This compound | Acetyl chloride, Et₃N | Dichloromethane, 0 °C to rt | 1-Acetyl-1-{2-[(trimethylsilyl)oxy]ethyl}azepane |
Amine-Based Coupling and Derivatization
The azepane nitrogen can also participate in various coupling reactions, which are instrumental in the construction of larger molecular frameworks. nih.govmdpi.com These reactions often involve metal catalysts, such as copper or palladium, to facilitate the formation of carbon-nitrogen bonds. researchgate.net For instance, in the synthesis of functionalized azepines, copper(I)-catalyzed tandem amination/cyclization reactions have been developed. nih.govmdpi.com Such methodologies allow for the creation of complex heterocyclic systems.
Furthermore, the secondary amine of the azepane can be derivatized to form a variety of other functional groups. For example, it can react with isocyanates to form ureas or with sulfonyl chlorides to yield sulfonamides. These derivatization reactions are essential for modifying the electronic and steric properties of the azepane moiety.
Transformations at the Trimethylsilyl (B98337) Ether Group
The trimethylsilyl (TMS) ether group in this compound serves as a protecting group for the primary alcohol. wikipedia.org Its reactivity is centered around the cleavage of the silicon-oxygen bond, which can be achieved under various conditions to regenerate the hydroxyl functionality. libretexts.orglibretexts.org
Controlled Hydrolysis and Deprotection Strategies
The TMS ether can be readily cleaved under acidic or fluoride-mediated conditions to unveil the primary alcohol, 2-(azepan-1-yl)ethanol. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves treating the silyl (B83357) ether with a dilute mineral acid or an acidic resin in an alcoholic or aqueous solvent. The lability of the TMS group allows for its removal under mild acidic conditions, often in the presence of more robust protecting groups. gelest.com
Alternatively, fluoride-based deprotection is a very common and efficient method. libretexts.orglibretexts.org Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective in cleaving the Si-O bond due to the high affinity of fluoride for silicon. libretexts.orglibretexts.org This method is particularly useful due to its mild and often neutral reaction conditions. psu.edu
| Deprotection Method | Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Acidic Hydrolysis | Hydrochloric acid (dilute) | Methanol (B129727)/Water | Room Temperature | 2-(Azepan-1-yl)ethanol |
| Fluoride-Mediated Cleavage | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 2-(Azepan-1-yl)ethanol |
Transsilylation Reactions for Functional Group Interconversion
Transsilylation allows for the conversion of one silyl ether into another without the intermediate isolation of the alcohol. This can be advantageous when a different silyl protecting group with altered stability or properties is desired. For instance, a trimethylsilyl ether can be converted to a more robust silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, by treatment with tert-butyldimethylsilyl triflate in the presence of a suitable base. The driving force for this equilibrium-driven reaction is often the formation of the more volatile trimethylsilyl triflate.
Derivatization of the Regenerated Hydroxyl Functionality
Once the trimethylsilyl group is removed to yield 2-(azepan-1-yl)ethanol, the exposed primary hydroxyl group can undergo a wide range of derivatization reactions. libretexts.org These transformations are crucial for introducing diverse functionalities and for synthesizing a variety of esters, ethers, and other derivatives. ddtjournal.comacademicjournals.orgnih.gov
Common derivatization reactions include:
Esterification: The alcohol can be reacted with carboxylic acids, acyl chlorides, or anhydrides to form esters. This is a fundamental transformation for creating compounds with varied biological activities and physical properties.
Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides under basic conditions (Williamson ether synthesis) or by other etherification protocols.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the extent of oxidation.
| Reaction Type | Reagent | Conditions | Product Class |
|---|---|---|---|
| Esterification | Benzoic acid, DCC, DMAP | Dichloromethane, rt | Ester |
| Etherification | Sodium hydride, Methyl iodide | Tetrahydrofuran, 0 °C to rt | Ether |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, rt | Aldehyde |
Chemical Reactivity of the Ethylene (B1197577) Spacer
The ethylene spacer in this compound, being a simple saturated alkyl chain, is generally the most inert part of the molecule under many reaction conditions. Its primary role is to link the reactive azepane and silyl ether functionalities. However, its reactivity is not entirely negligible and can be influenced by the adjacent nitrogen and oxygen atoms.
Under standard organic synthesis conditions, the ethylene bridge is resistant to attack by common nucleophiles, electrophiles, and mild oxidizing or reducing agents. Its C-C and C-H bonds are strong and require harsh conditions to be cleaved, typically leading to non-selective decomposition of the molecule.
The main reactivity associated with the ethylene spacer involves reactions that can be directed by the neighboring heteroatoms. For instance, in the presence of very strong bases, deprotonation at the carbon alpha to the oxygen or nitrogen could potentially occur, although this is not a common transformation for simple alkyl chains unless activated by other functional groups.
More relevant is the influence of the ethylene spacer on the reactivity of the adjacent functional groups. The two-carbon separation between the nitrogen of the azepane ring and the oxygen of the silyl ether can allow for intramolecular interactions or reactions under certain circumstances. For example, in the presence of a Lewis acid, the nitrogen atom could potentially coordinate and influence the cleavage of the silyl ether. However, specific studies detailing such intramolecular reactivity for this particular compound are not extensively documented in the literature.
The primary function of the ethylene spacer is therefore structural, providing a stable linkage that allows for the independent manipulation of the azepane and trimethylsilyl ether groups.
Investigation of Compound Stability under Various Reaction Conditions
The stability of this compound is largely determined by the lability of the trimethylsilyl ether group. The azepane ring and the ethylene spacer are significantly more robust under a wide range of conditions. The Si-O bond is susceptible to cleavage under both acidic and basic conditions, as well as by fluoride ions. gelest.comorganic-chemistry.org
The stability of the trimethylsilyl ether is a critical consideration in multi-step syntheses where this group is used as a protecting group for the hydroxyl functionality. psu.edu The conditions for its removal are generally mild, which is advantageous for deprotection but also means that the compound's stability must be carefully managed during other synthetic steps. psu.edu
Acidic Conditions:
Under acidic conditions, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. organic-chemistry.org Even weak acids can facilitate the cleavage of the TMS ether.
Basic Conditions:
In the presence of bases, especially in protic solvents like methanol or ethanol, the silyl ether can be cleaved through nucleophilic attack of the alkoxide on the silicon atom. gelest.com
Fluoride-Based Reagents:
Fluoride ions have a very high affinity for silicon, making fluoride-based reagents particularly effective for the cleavage of silyl ethers. organic-chemistry.org The formation of the strong Si-F bond is a major driving force for this reaction. organic-chemistry.org Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for this purpose and are known for their high efficiency and selectivity. organic-chemistry.org
The following tables summarize the stability of the trimethylsilyl ether in this compound under various reaction conditions, drawing from general knowledge of TMS ether chemistry.
Table 1: Stability of this compound under Acidic Conditions
| Reagent/Condition | Solvent | Temperature | Stability/Outcome |
| Acetic acid / Water | THF | Room Temp | Unstable, cleavage to the corresponding alcohol |
| Hydrochloric acid (dilute) | Methanol | 0 °C to Room Temp | Unstable, rapid cleavage |
| Trifluoroacetic acid (TFA) | Dichloromethane | 0 °C | Unstable, very rapid cleavage |
| Lewis Acids (e.g., BF₃·OEt₂) | Aprotic Solvents | Varies | Generally unstable, cleavage is catalyzed |
Table 2: Stability of this compound under Basic Conditions
| Reagent/Condition | Solvent | Temperature | Stability/Outcome |
| Potassium carbonate | Methanol | Room Temp | Unstable, slow to moderate cleavage |
| Sodium hydroxide (B78521) (aq.) | THF/Water | Room Temp | Unstable, cleavage occurs |
| Sodium methoxide | Methanol | Room Temp | Unstable, efficient cleavage |
Table 3: Stability of this compound with Fluoride Reagents
| Reagent/Condition | Solvent | Temperature | Stability/Outcome |
| Tetra-n-butylammonium fluoride (TBAF) | THF | Room Temp | Unstable, rapid and clean cleavage |
| Hydrofluoric acid (HF) | Acetonitrile | 0 °C | Unstable, very rapid cleavage |
| Potassium fluoride / 18-crown-6 | Acetonitrile | Room Temp | Unstable, effective cleavage |
Advanced Spectroscopic and Structural Elucidation of Azepane Derivatives with Silyl Ethers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of "1-{2-[(Trimethylsilyl)oxy]ethyl}azepane," distinct signals are expected for the protons of the azepane ring, the ethyl linker, and the trimethylsilyl (B98337) (TMS) group.
Trimethylsilyl (TMS) Protons: A sharp, intense singlet is anticipated around 0.1 ppm, corresponding to the nine equivalent protons of the TMS group.
Ethyl Linker Protons: Two triplets are expected for the ethyl moiety. The protons on the carbon adjacent to the oxygen (-O-CH₂-) would likely appear in the range of 3.6-3.8 ppm. The protons on the carbon adjacent to the nitrogen (-N-CH₂-) are expected to resonate further upfield, around 2.7-2.9 ppm.
Azepane Ring Protons: The protons on the carbons adjacent to the nitrogen atom (C2 and C7) are expected to appear as multiplets in the range of 2.5-2.7 ppm. The remaining methylene (B1212753) protons of the azepane ring (C3, C4, C5, and C6) would likely produce a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.5 and 1.8 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| (CH₃)₃-Si- | ~ 0.1 | Singlet |
| -O-CH₂- | 3.6 - 3.8 | Triplet |
| -N-CH₂- (ethyl) | 2.7 - 2.9 | Triplet |
| -N-CH₂- (ring) | 2.5 - 2.7 | Multiplet |
| Ring CH₂ | 1.5 - 1.8 | Multiplet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Trimethylsilyl (TMS) Carbons: A signal for the methyl carbons of the TMS group is expected at a very upfield chemical shift, typically around 0 ppm.
Ethyl Linker Carbons: The carbon attached to the oxygen (-O-CH₂-) would likely resonate in the range of 60-65 ppm, while the carbon attached to the nitrogen (-N-CH₂-) is expected around 55-60 ppm.
Azepane Ring Carbons: The carbons adjacent to the nitrogen (C2 and C7) are predicted to have chemical shifts in the range of 50-55 ppm. The other four carbons of the azepane ring (C3, C4, C5, and C6) are expected to appear in the 25-30 ppm region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| (CH₃)₃-Si- | ~ 0 |
| -O-CH₂- | 60 - 65 |
| -N-CH₂- (ethyl) | 55 - 60 |
| -N-CH₂- (ring) | 50 - 55 |
| Ring CH₂ | 25 - 30 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, cross-peaks would be observed between the two methylene groups of the ethyl linker and between adjacent methylene groups within the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule. For example, correlations would be expected between the protons of the ethyl linker and the carbons of the azepane ring, as well as with the silicon atom of the TMS group.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern of cyclic amines is often characterized by alpha-cleavage, leading to the formation of a stable iminium ion. The base peak in the mass spectrum of many N-alkyl cyclic amines results from the loss of the alkyl substituent.
A characteristic fragmentation pathway for silyl (B83357) ethers involves the cleavage of the Si-O bond or rearrangements involving the silyl group. Common fragments for trimethylsilyl ethers include ions at m/z 73 ([Si(CH₃)₃]⁺) and 75 ([HOSi(CH₃)₂]⁺).
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl group |
| 73 | [Si(CH₃)₃]⁺ |
| 75 | [HOSi(CH₃)₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands.
C-H Stretching: Aliphatic C-H stretching vibrations from the azepane ring, ethyl linker, and TMS group would be observed in the region of 2850-3000 cm⁻¹.
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the silyl ether is expected in the range of 1000-1100 cm⁻¹.
Si-C Stretching: Vibrations associated with the Si-C bonds of the trimethylsilyl group would likely appear in the 1250 cm⁻¹ and 840 cm⁻¹ regions.
C-N Stretching: The C-N stretching vibration of the tertiary amine in the azepane ring is expected to be in the 1000-1250 cm⁻¹ range, though it may be weak and overlap with other signals.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aliphatic) | 2850 - 3000 |
| C-O (silyl ether) | 1000 - 1100 |
| Si-C | ~1250 and ~840 |
| C-N (tertiary amine) | 1000 - 1250 |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Optical Rotation)researchgate.net
Chiroptical spectroscopy is a critical analytical tool for characterizing chiral molecules such as this compound, which possesses a potential stereocenter depending on its synthesis and substitution, rendering it optically active. These techniques are indispensable for determining the enantiomeric purity and absolute configuration of such compounds. The primary methods employed for these purposes include optical rotation, circular dichroism, and specialized NMR spectroscopic techniques.
Optical activity, the rotation of the plane of polarized light by a chiral substance, is a fundamental property of enantiomers. wikipedia.org Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. wikipedia.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. wikipedia.org The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).
For this compound, if a chiral synthesis is undertaken, the measurement of its optical rotation would be the initial step in its chiroptical characterization. The observed rotation is directly proportional to the enantiomeric excess (ee) of the sample. A non-zero optical rotation indicates the presence of a single enantiomer in excess, whereas a racemic mixture (an equal amount of both enantiomers) will exhibit no optical rotation.
The absolute configuration of a chiral center, which describes the spatial arrangement of the atoms, cannot be determined by optical rotation alone without comparison to a known standard. nih.gov While theoretical models exist to predict the sign of optical rotation based on molecular structure, experimental determination remains the gold standard. nih.govresearchgate.net X-ray crystallography of a single crystal of one enantiomer or a suitable crystalline derivative is the most unambiguous method for determining absolute configuration. nih.gov In the absence of suitable crystals, chiroptical spectroscopic methods such as Circular Dichroism (CD) can be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light and provides structural information that can be correlated with the absolute configuration, often through comparison with theoretical calculations. nih.gov
The following table summarizes the key chiroptical techniques and their application in the analysis of chiral azepane derivatives like this compound.
| Technique | Application | Information Obtained |
| Optical Rotation (Polarimetry) | Measurement of the rotation of plane-polarized light. | Sign (+/-) and magnitude of optical activity, indication of enantiomeric excess. |
| Circular Dichroism (CD) Spectroscopy | Measurement of differential absorption of circularly polarized light. | Information on molecular stereochemistry, can be used to assign absolute configuration by comparison with standards or calculations. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Precise determination of enantiomeric purity (enantiomeric excess). nih.gov |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes in solution. | Determination of enantiomeric purity without chemical modification of the analyte. libretexts.orgnih.gov |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Both analytical determination of enantiomeric purity and preparative separation of enantiomers. nih.gov |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of the three-dimensional structure and absolute configuration. nih.gov |
In the comprehensive characterization of a chiral sample of this compound, a combination of these techniques would be employed. Initial analysis by polarimetry would confirm optical activity. Subsequently, chiral chromatography or NMR spectroscopy with a chiral auxiliary would be used to accurately quantify the enantiomeric purity. Finally, to assign the absolute configuration, X-ray crystallography or a detailed CD spectroscopic analysis in conjunction with quantum chemical calculations would be necessary.
Theoretical and Computational Chemistry Studies on Azepane and Silyl Ether Motifs
Conformational Analysis of the Seven-Membered Azepane Ring System using Computational Methods
The seven-membered azepane ring is conformationally flexible, existing as a dynamic ensemble of multiple low-energy structures. nih.gov Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its hetero-analogs like azepane can adopt several conformations, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.net
High-level electronic structure calculations have been employed to map the potential energy surface of azepane and related heterocycles. nih.gov These studies consistently identify the twist-chair conformation as the most stable, or global minimum, for the azepane system. The chair conformation, in contrast, is often found to be a transition state connecting different twist-chair forms rather than a stable minimum. nih.gov The presence of substituents on the nitrogen atom or the ring carbons can further influence the relative energies of these conformers and the barriers to interconversion between them. researchgate.net For instance, the introduction of a bulky substituent, such as the {2-[(trimethylsilyl)oxy]ethyl} group, would be expected to favor conformations that minimize steric hindrance.
Computational methods used for these analyses range from molecular mechanics force fields to more accurate but computationally intensive ab initio and Density Functional Theory (DFT) calculations. nih.gov These methods allow for the precise determination of geometric parameters and relative energies of different conformers.
| Conformation | Relative Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Twist-Chair (TC) | 0.00 | High-Level Electronic Structure Calculations | nih.gov |
| Chair (C) | Transition State | High-Level Electronic Structure Calculations | nih.gov |
| Boat (B) | Higher Energy | High-Level Electronic Structure Calculations | nih.gov |
| Twist-Boat (TB) | Higher Energy | General Conformational Analysis | researchgate.net |
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are instrumental in understanding the electronic properties of molecules, which in turn govern their reactivity. For 1-{2-[(trimethylsilyl)oxy]ethyl}azepane, these investigations focus on the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The silyl (B83357) ether motif possesses a polar Si-O bond, a result of the difference in electronegativity between silicon and oxygen. Ab initio studies have explored the nature of this bond and the basicity of the ether oxygen. acs.org The nitrogen atom in the azepane ring acts as a Lewis base and a nucleophilic center, with its reactivity being modulated by the electronic effects of its substituent.
DFT methods, such as those employing the B3LYP or M06-2X functionals, are commonly used to calculate these electronic properties. cuny.edu The HOMO (Highest Occupied Molecular Orbital) is typically localized on the nitrogen atom of the azepane ring, indicating its susceptibility to electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) distribution highlights regions that are susceptible to nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) map visually confirms these findings, showing negative potential (electron-rich regions) around the nitrogen and oxygen atoms and positive potential elsewhere. These calculations provide a quantitative basis for predicting how the molecule will interact with other reagents. inovatus.es
| Method | Properties Investigated | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | Electron Density, HOMO/LUMO Energies, Electrostatic Potential | Reactivity prediction, analysis of bonding |
| Ab initio (e.g., MP2) | Accurate Geometries, Interaction Energies, Bond Properties | High-accuracy studies of molecular structure |
| Semi-empirical Methods | Electronic Properties of large systems | Preliminary analysis, investigation of large molecules |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For molecules containing azepane and silyl ether motifs, this includes studying reactions such as ring-expansion to form the azepane core or reactions involving the cleavage or formation of the silyl ether bond. nih.govresearchgate.netdntb.gov.ua
By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products. This involves locating and characterizing the geometry of transition states—the highest energy points along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Vibrational frequency calculations are performed to confirm the nature of stationary points: minima (reactants, intermediates, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Advanced computational techniques, such as automated reaction path searching methods, can even be used to discover novel reaction pathways or to trace back from a desired product to identify potential reactants without prior chemical intuition. nih.gov These methods are becoming increasingly valuable for understanding complex reaction networks. nih.gov
| Parameter | Definition | Significance |
|---|---|---|
| Activation Energy (ΔE‡) | Energy difference between the transition state and reactants. | Determines the reaction rate (kinetics). |
| Reaction Energy (ΔErxn) | Energy difference between products and reactants. | Determines the thermodynamic favorability of the reaction. |
| Imaginary Frequency | A negative vibrational frequency at a transition state. | Confirms the structure is a true transition state and shows the mode of reaction. |
Molecular Modeling and Simulation of Intermolecular Interactions
Understanding the intermolecular interactions of this compound is key to predicting its macroscopic properties, such as boiling point, solubility, and its behavior in condensed phases. Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study these interactions.
The primary intermolecular forces at play would include van der Waals interactions and dipole-dipole interactions, arising from the polar C-N and Si-O bonds. The nitrogen atom in the azepane ring can also act as a hydrogen bond acceptor. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how they interact with each other and with solvent molecules.
These simulations can predict bulk properties and provide insight into how molecules aggregate. For instance, studies on polymers containing silyl ether linkages have used modeling to understand their dynamic behavior and thermal stability, which are governed by intermolecular forces. acs.orgmdpi.com By simulating the molecule in different environments, one can predict its partitioning between different phases and its potential to interact with biological macromolecules.
| Type of Interaction | Description | Computational Method |
|---|---|---|
| Van der Waals Forces | Weak forces arising from temporary fluctuations in electron density. | Molecular Mechanics, Molecular Dynamics (MD) |
| Dipole-Dipole Interactions | Electrostatic attraction between polar molecules. | MD, Quantum Mechanics (for accurate charge distribution) |
| Hydrogen Bonding | Interaction of a hydrogen atom with an electronegative atom (N, O). | MD with appropriate force fields, DFT |
Applications in Advanced Organic Synthesis and Materials Science Non Biological
Strategic Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules
The trimethylsilyl (B98337) (TMS) group is a common protecting group for alcohols due to its ease of installation and removal under specific conditions. In principle, 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane could serve as a valuable intermediate. The TMS ether provides a masked hydroxyl functionality, which allows for reactions to be carried out on other parts of a molecule without affecting the alcohol. Subsequent deprotection would then reveal the hydroxyethyl (B10761427) side chain for further functionalization.
However, a comprehensive search of the chemical literature does not yield specific examples where this compound has been explicitly used as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While the synthesis of various azepane derivatives is well-documented, the role of this particular silyl (B83357) ether in multi-step synthetic sequences is not described. researchgate.netbohrium.com
Role as a Building Block in the Development of Novel Chemical Entities
As a functionalized azepane, this compound possesses the necessary structural features to be considered a building block for the creation of novel chemical entities. The azepane core provides a three-dimensional scaffold, and the protected hydroxyethyl arm offers a site for chemical diversification.
Despite this potential, there is no readily available research that demonstrates the use of this compound as a foundational component in the development of new classes of compounds. The literature on azepane derivatives as building blocks is extensive, but the focus tends to be on other substitution patterns. nih.govnih.gov
Potential Contributions to Polymer Science and Advanced Materials Development
The incorporation of heterocyclic moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials. The presence of the azepane ring and the latent hydroxyl group in this compound suggests potential applications in polymer science. For instance, after deprotection of the TMS group, the resulting alcohol could be used for polymerization reactions, such as the formation of polyesters or polyurethanes.
While there is research on the synthesis of functional aliphatic polyamides from derivatives of ε-caprolactam (an azepan-2-one), a direct link to the use of this compound as a monomer or precursor in polymer synthesis has not been established in the available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
